molecular formula C10H12ClNO2 B5870195 5-chloro-N-ethyl-2-methoxybenzamide

5-chloro-N-ethyl-2-methoxybenzamide

Cat. No.: B5870195
M. Wt: 213.66 g/mol
InChI Key: CYEVQZAXPSGVHC-UHFFFAOYSA-N
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Description

5-Chloro-N-ethyl-2-methoxybenzamide is a benzamide derivative characterized by a chloro-substituted benzene ring, a methoxy group at the 2-position, and an ethyl-substituted amide group. Benzamides of this class are frequently studied for their pharmacological and pesticidal properties, owing to their modular substitution patterns that allow for tuning of bioactivity and physicochemical properties .

Properties

IUPAC Name

5-chloro-N-ethyl-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-3-12-10(13)8-6-7(11)4-5-9(8)14-2/h4-6H,3H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYEVQZAXPSGVHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=CC(=C1)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-ethyl-2-methoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-methoxybenzoic acid.

    Amidation Reaction: The 5-chloro-2-methoxybenzoic acid is reacted with ethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

    Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-ethyl-2-methoxybenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction Reactions: The carbonyl group in the benzamide can be reduced to form amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products

    Substitution: Formation of N-ethyl-2-methoxybenzamide derivatives.

    Oxidation: Formation of 5-chloro-2-methoxybenzoic acid.

    Reduction: Formation of 5-chloro-N-ethyl-2-methoxybenzylamine.

Scientific Research Applications

5-chloro-N-ethyl-2-methoxybenzamide is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: Used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of anti-inflammatory and analgesic drugs.

    Industry: Employed in the manufacture of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-chloro-N-ethyl-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs of 5-chloro-N-ethyl-2-methoxybenzamide, emphasizing substituent variations, molecular properties, and reported applications.

Substituent Variations on the Amide Group

Compound Name Amide Substituent Molecular Formula Molecular Weight Key Differences Reference
5-Chloro-N-(2-phenylethyl)-2-methoxybenzamide Phenethyl group C₁₆H₁₆ClNO₂ 289.76 g/mol Bulky aromatic substituent enhances lipophilicity
5-Chloro-N-{4-ethoxy-2-nitrophenyl}-2-methoxybenzamide Ethoxy-nitroaryl group C₁₆H₁₅ClN₂O₅ 350.75 g/mol Electron-withdrawing nitro group may reduce metabolic stability
5-Chloro-N-(2,3-dimethylphenyl)-2-methoxybenzamide Dimethylphenyl group C₁₆H₁₆ClNO₂ 289.76 g/mol Steric hindrance from methyl groups could affect receptor binding

Heterocyclic Modifications

Compound Name Heterocyclic Moiety Molecular Formula Molecular Weight Reported Application Reference
5-Chloro-2-methoxy-N-(5-methyl-2,1,3-benzothiadiazol-4-yl)benzamide Benzothiadiazole ring C₁₅H₁₂ClN₃O₂S 333.79 g/mol Potential antimicrobial activity inferred from structural analogs
N-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methoxybenzamide Benzothiazole ring C₁₆H₁₃ClN₂O₂S 332.80 g/mol Used in agrochemical research
5-Chloro-2-methoxy-N-[2-(5-methoxy-1H-indol-3-yl)-ethyl]-benzamide Indole-ethyl group C₁₉H₁₉ClN₂O₃ 358.82 g/mol Neuroactive potential due to indole moiety

Positional Isomers and Functional Group Variations

Compound Name Key Structural Feature Molecular Formula Molecular Weight Impact on Properties Reference
4-Chloro-N-(2-methoxyphenyl)benzamide Chloro at 4-position C₁₄H₁₂ClNO₂ 261.70 g/mol Altered electronic distribution vs. 5-chloro isomer
N-(2,4-Dichlorophenyl)-4-(ethoxymethoxy)benzamide Ethoxymethoxy group C₁₆H₁₅Cl₂NO₃ 340.20 g/mol Pesticidal use (etobenzanid) due to dichloro substitution

Notes on Contradictions and Limitations

  • Biological data for many compounds are sparse, with activity often extrapolated from structural similarities rather than direct assays .
  • Substituent effects (e.g., electron-withdrawing nitro groups in vs. electron-donating methoxy groups) require further experimental validation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-N-ethyl-2-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
5-chloro-N-ethyl-2-methoxybenzamide

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